5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions to yield compounds with desired substituents. A relevant synthetic approach involves the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, including alkenes, alkynes, and tetrahydrofurans, in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature, producing difluoromethylenated 1,2,4-oxadiazole-containing compounds in moderate yields (Yang et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-oxadiazoles and their derivatives, including the targeted compound, can be elucidated by spectral analysis. Such studies offer insights into the spatial configuration and electronic structure of these molecules, which are crucial for understanding their reactivity and properties. The X-ray crystal structure of related compounds reveals spatial isolation of substituents by aromatic moieties, explaining their high stability (Wang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazole derivatives are diverse, including photolytic cleavage and ring contraction-expansion processes leading to various fluorinated heterocycles. The reactivity under photochemical conditions highlights the compound's utility in synthesizing target structures with fluorinated substituents, valuable in materials science and pharmaceutical chemistry (Pace et al., 2004).
properties
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-2-3-10(14(15,16)17)6-11(8)13-18-12(19-21-13)9-4-5-20-7-9/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNSLETYNHDBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C2=NC(=NO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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